molecular formula C7H13N3O B2520633 (diethyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1267385-57-8

(diethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2520633
CAS No.: 1267385-57-8
M. Wt: 155.201
InChI Key: IFGPOYPGKVAMLU-UHFFFAOYSA-N
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Description

(diethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C7H13N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (diethyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and provides high yields. The reaction involves the use of azides and alkynes in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

(diethyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydrotriazoles, and various substituted triazoles .

Scientific Research Applications

(diethyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(diethyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethyl groups and the hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

(1,5-diethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPOYPGKVAMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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